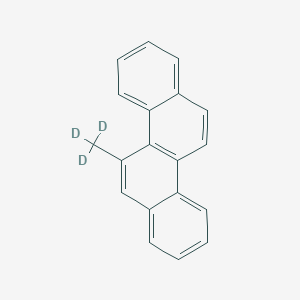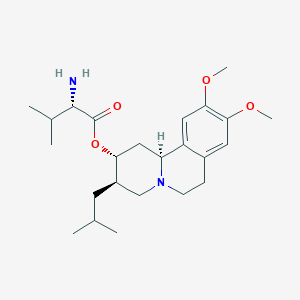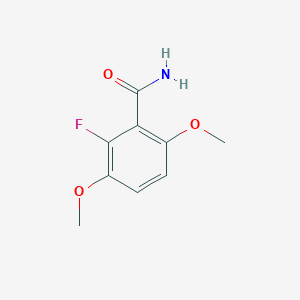
6alpha-Hydroxyprogesterone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxyprogesterone is a synthetic derivative of the naturally occurring hormone progesterone. It is a type of progestin, which is a class of synthetic hormones that mimic the effects of progesterone. This compound is primarily used in medical applications, particularly in the prevention of preterm births in pregnant women who have a history of spontaneous preterm delivery .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyprogesterone typically involves the hydroxylation of progesterone. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired position on the progesterone molecule .
Industrial Production Methods: In industrial settings, the production of 6-Hydroxyprogesterone involves large-scale chemical synthesis using similar hydroxylation reactions. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions: 6-Hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it back to progesterone or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of progesterone or other reduced derivatives.
Substitution: Formation of various substituted progesterone derivatives
科学的研究の応用
6-Hydroxyprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Primarily used to prevent preterm births in pregnant women with a history of spontaneous preterm delivery.
Industry: Utilized in the production of pharmaceuticals and as a research tool in the development of new drugs .
作用機序
6-Hydroxyprogesterone exerts its effects by binding to progesterone receptors in various tissues, including the uterus, ovaries, breasts, and central nervous system. These receptors exist in two isoforms, PR-A and PR-B. Upon binding, the compound regulates gene transcription, leading to changes in cellular function and hormone regulation . This mechanism is crucial for its role in preventing preterm births and its potential therapeutic applications in other medical conditions .
類似化合物との比較
Progesterone: The natural hormone from which 6-Hydroxyprogesterone is derived.
Medroxyprogesterone Acetate: A synthetic progestin with similar applications but different chemical structure and pharmacokinetics.
Megestrol Acetate: Another synthetic progestin used in cancer treatment and appetite stimulation .
Uniqueness: 6-Hydroxyprogesterone is unique in its specific hydroxylation, which imparts distinct pharmacological properties. Its ability to bind selectively to progesterone receptors and regulate gene transcription makes it particularly effective in preventing preterm births and potentially useful in other therapeutic applications .
特性
分子式 |
C21H30O3 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
(6S,8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19-,20+,21+/m0/s1 |
InChIキー |
PWCLWZOSAFOXFL-ADDDSGAWSA-N |
異性体SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)O)C |
正規SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one](/img/structure/B13839189.png)
![[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B13839194.png)
![(2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13839195.png)

![sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)




![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)


![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
